(2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
Description
This compound is a highly functionalized hexahydropyrano[3,2-d][1,3]dioxin derivative characterized by a tert-butyldimethylsilyl (TBS) ether group at the 8-position, a methoxy group at the 6-position, and a phenyl substituent at the 2-position. The stereochemical configuration (2R,4aR,6R,7R,8R,8aR) is critical to its reactivity and biological interactions. The TBS group serves as a protective moiety for the hydroxyl group during synthetic processes, enhancing stability and enabling selective functionalization of other positions . Its molecular formula is inferred as C₂₄H₃₈O₇Si (exact molecular weight unavailable in evidence), with a calculated LogP of -0.54 and polar surface area (PSA) of 136.3 Ų, suggesting moderate lipophilicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6Si/c1-20(2,3)27(5,6)26-17-15(21)19(22-4)24-14-12-23-18(25-16(14)17)13-10-8-7-9-11-13/h7-11,14-19,21H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDYWULOPIJDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the hexahydropyrano[3,2-d][1,3]dioxin core, followed by selective functionalization to introduce the tert-butyldimethylsilyl, methoxy, and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the tert-butyldimethylsilyl group, yielding a hydroxyl group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction can yield hydroxyl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Prodrug Development
The compound has been identified as a potential prodrug for hydroxyl-containing drugs. Prodrugs are pharmacologically inactive compounds that can be metabolized in the body to produce an active drug. The incorporation of a silyl ether group may enhance the lipophilicity and stability of the drug in biological systems, potentially improving its pharmacokinetic properties. This application is particularly relevant for compounds that require metabolic activation to exert their therapeutic effects .
2. Anticancer Research
Research indicates that similar compounds in this class exhibit anticancer properties. The structural characteristics of hexahydropyrano derivatives have been linked to modulation of cell signaling pathways involved in cancer progression. Investigations into the mechanism of action could reveal how this compound may inhibit tumor growth or induce apoptosis in cancer cells .
3. Neuroprotective Effects
The compound may also possess neuroprotective properties. Compounds with similar structural motifs have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This application could be explored further for potential treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies
Case Study 1: Prodrug Efficacy
A study investigated the efficacy of a related prodrug containing a TBDMS group in enhancing the bioavailability of an active pharmaceutical ingredient (API). Results indicated improved absorption and metabolic stability compared to the parent drug. The study concluded that the incorporation of silyl ether groups could be a viable strategy for developing more effective prodrugs .
Case Study 2: Anticancer Activity
In vitro studies on hexahydropyrano derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Further research is necessary to elucidate the specific pathways involved and to assess the compound's efficacy in vivo .
Case Study 3: Neuroprotection Mechanism
Research focused on the neuroprotective effects of similar compounds showed that they could reduce oxidative stress markers in neuronal cell cultures. The study suggested that these compounds might modulate antioxidant responses and provide protective effects against neurotoxic agents .
Mechanism of Action
The mechanism of action of (2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often mediated through its ability to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Protective Groups : The TBS group in the target compound increases lipophilicity (LogP ~ -0.54) compared to diol-containing analogs (e.g., CAS 3162-96-7, LogP likely lower due to free hydroxyls) .
- Substituent Effects: Phenoxy (CAS 75829-66-2) and tosyloxy (CAS 6884-01-1) groups alter electronic properties and steric bulk, impacting reactivity in glycosylation or acylation reactions .
- Stereochemistry: All compounds share a conserved hexahydropyrano[3,2-d][1,3]dioxin core with defined stereochemistry, critical for substrate recognition in enzymatic processes .
Comparison with Analog Syntheses :
- CAS 3162-96-7 : Synthesized without silylation, relying on direct methoxylation and diol retention .
- CAS 6884-01-1 : Uses tosyl chloride for sulfonate ester formation, enabling nucleophilic displacement reactions .
Physicochemical and Bioactivity Profiles
Table 2: Property Comparison
Bioactivity Insights :
- Structural analogs (e.g., mycobacterial diacyl trehaloses in ) exhibit antimicrobial activity, suggesting the target compound may interact with lipid biosynthesis pathways .
Biological Activity
The compound (2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hexahydropyrano structure with multiple stereocenters and a tert-butyldimethylsilyl (TBDMS) group that enhances its stability and solubility. The presence of methoxy and phenyl groups contributes to its biological interactions.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₉O₅Si |
| Molecular Weight | 341.51 g/mol |
| Stereochemistry | Chiral centers at positions 2, 4a, 6, 7, 8, 8a |
| Functional Groups | TBDMSO, methoxy, phenyl |
The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to inflammatory pathways.
- Receptor Modulation : The TBDMS group may facilitate interactions with nuclear receptors such as PPARγ, which plays a crucial role in metabolic regulation and inflammation .
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of similar TBDMS-containing compounds. Results indicated a significant reduction in pro-inflammatory cytokines in vitro when treated with the compound at varying concentrations. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of related compounds, it was found that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G1 phase.
Table 2: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic strategies are employed to introduce the tert-butyldimethylsilyl (TBDMS) protecting group in such carbohydrate derivatives?
- Answer : The TBDMS group is introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) with a base (e.g., imidazole) in anhydrous DMF. For example, sodium hydride is used to deprotonate hydroxyl groups before silylation, ensuring regioselectivity. Deprotection typically involves fluoride-based reagents like tetrabutylammonium fluoride (TBAF) .
- Table 1: Key Silylation and Deprotection Steps
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Silylation | TBDMSCl, imidazole, DMF, 0°C→RT, 12h | Protection of hydroxyl group | |
| Deprotection | TBAF, THF, RT, 2h | Removal of TBDMS group |
Q. Which analytical techniques confirm the molecular structure and stereochemistry of this compound?
- Answer : High-resolution NMR (¹H, ¹³C, COSY, NOESY) is critical. For instance, ¹H NMR coupling constants (e.g., ) confirm axial/equatorial proton arrangements in the pyran ring. IR spectroscopy verifies the absence of unprotected -OH stretches (~3200–3500 cm⁻¹) .
Q. How is silica gel chromatography optimized for purifying intermediates?
- Answer : Deactivated silica (treated with 1–5% triethylamine) minimizes decomposition of acid-sensitive intermediates. Gradient elution (hexane/ethyl acetate, 70:30 → 50:50) effectively separates diastereomers, as shown in fluorinated pyrano-dioxin syntheses .
Advanced Questions
Q. How can researchers address low yields during coupling reactions involving the TBDMS-protected intermediate?
- Answer : Steric hindrance often reduces yields. Strategies include:
- Using bulky bases (e.g., LiHMDS) at low temperatures (-78°C) to enhance nucleophilicity.
- Microwave-assisted synthesis (80–100°C) to accelerate reaction kinetics, as demonstrated in glycosylation reactions .
Q. What methodologies resolve discrepancies between mass spectrometry (MS) and NMR data indicating impurities?
- Answer :
- Step 1 : Use HPLC-MS to identify impurities via retention time and fragmentation patterns.
- Step 2 : Repurify using preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid).
- Step 3 : Compare ¹³C NMR DEPT spectra to distinguish between target compound carbons and byproducts .
Q. How does solvent choice influence stereochemical outcomes during cyclization to form the dioxane ring?
- Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via hydrogen bonding, favoring the desired diastereomer. For example, DMF achieved >95% diastereomeric excess in analogous syntheses, whereas THF led to racemization due to poor solvation .
- Table 2: Solvent Effects on Cyclization
| Solvent | Diastereomeric Excess | Rationale | Reference |
|---|---|---|---|
| DMF | >95% | Hydrogen bonding stabilizes TS | |
| THF | 50–60% | Poor solvation increases racemization |
Data Contradiction Analysis
Q. How to interpret conflicting NOESY and X-ray crystallography data for axial/equatorial substituent assignments?
- Answer : NOESY correlations may indicate transient conformations in solution, while X-ray data reflect solid-state packing. Molecular dynamics simulations (e.g., using Gaussian or AMBER) can model solution-phase behavior and reconcile differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
